molecular formula C5H8IN3 B1529177 (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1707568-56-6

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1529177
CAS RN: 1707568-56-6
M. Wt: 237.04 g/mol
InChI Key: VBIQAUOMYFCGJC-UHFFFAOYSA-N
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Description

“(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H8IN3. It has a molecular weight of 237.04 . It is used as an intermediate in the synthesis of biologically active compounds .


Molecular Structure Analysis

The InChI code for “(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine” is 1S/C5H8IN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 . This indicates the connectivity and hydrogen count of its atoms.

Scientific Research Applications

Synthesis of Heterobiaryls

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine: is utilized in the indium-mediated synthesis of heterobiaryls . These compounds are crucial in the development of new pharmaceuticals and materials due to their complex and diverse structures.

Inhibitors of c-Met

This compound is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides , which act as inhibitors of the c-Met receptor . The c-Met receptor is implicated in various types of cancer, and inhibitors can be potential therapeutic agents.

Anti-HIV Activity

Derivatives of this compound have shown potential in anti-HIV activity. The modification of the pyrazole ring can lead to new compounds with significant therapeutic effects against HIV .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, providing a reactive site for further functionalization. This is essential for creating a wide range of specialized molecules for research and industrial applications .

Material Science

In material science, (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine can be used to modify surfaces or create new polymers with specific properties, such as increased durability or conductivity .

Biological Studies

The compound’s unique structure makes it suitable for biological studies, especially in understanding the interaction between small molecules and biological targets. This can lead to the discovery of new biological pathways or drug targets .

Safety and Hazards

“(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine” is classified as dangerous with hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

(4-iodo-1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIQAUOMYFCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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